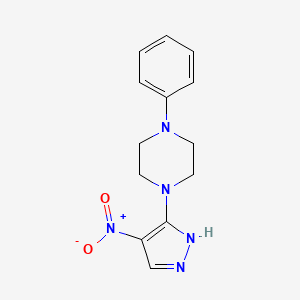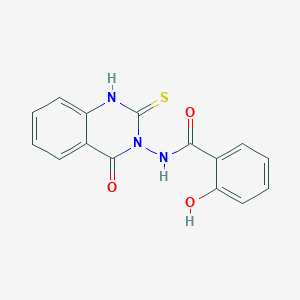![molecular formula C20H31N3O5 B10900762 N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10900762.png)
N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide is a chemical compound with the following structural formula:
C20H30N2O5
It belongs to the class of hydrazinecarboxamides and exhibits interesting properties due to its unique structure. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide involves several steps. One common synthetic route includes the condensation of cyclohexylamine with 3,4,5-triethoxybenzoyl chloride. The reaction proceeds under appropriate conditions to form the desired compound.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ the synthetic route mentioned above. Optimization of reaction conditions, purification, and yield enhancement are crucial for large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions at specific functional groups can modify its properties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry::
Biology and Medicine::Anticancer Properties: Investigations suggest that N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide exhibits cytotoxic effects against cancer cells.
Anti-inflammatory Activity: It may modulate inflammatory pathways.
Neuroprotection: Some studies explore its neuroprotective effects.
Industry:: The compound’s unique properties make it valuable for designing novel materials, such as polymers or functionalized surfaces.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide is relatively rare, we can compare it with other hydrazine derivatives, such as hydrazine itself and related carboxamides.
Properties
Molecular Formula |
C20H31N3O5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-triethoxybenzoyl)amino]urea |
InChI |
InChI=1S/C20H31N3O5/c1-4-26-16-12-14(13-17(27-5-2)18(16)28-6-3)19(24)22-23-20(25)21-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,22,24)(H2,21,23,25) |
InChI Key |
SYPHOLPIXDNMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(ethylsulfanyl)-6-{(1E)-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900682.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10900690.png)
![7-(difluoromethyl)-N-(3-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900693.png)

![2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900707.png)

![(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
![1-[3-Amino-6-(4-bromophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B10900735.png)
![[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10900741.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)

![2,2,2-trifluoro-N-{4-[(1Z)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B10900756.png)
